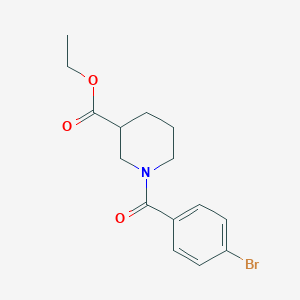

![molecular formula C10H11N3 B181181 [2-(3-methyl-1H-pyrazol-5-yl)phenyl]amine CAS No. 114554-23-3](/img/structure/B181181.png)

[2-(3-methyl-1H-pyrazol-5-yl)phenyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[2-(3-methyl-1H-pyrazol-5-yl)phenyl]amine” belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents. They find a wide range of applications in the pharmaceutical and agrochemical industries . Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .

Synthesis Analysis

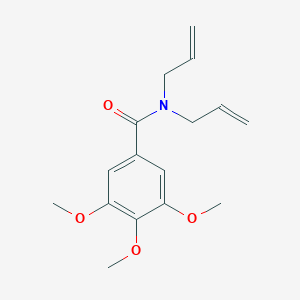

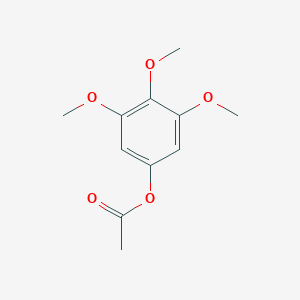

The synthesis of pyrazole derivatives has been a topic of interest for many researchers. A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, one study synthesized a series of novel 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives by sequential cyclization of 1-(4-nitrophenyl)-3-(3,4-dimethoxyphenyl)-pro-2-ene-1 with hydrazine hydrate .Chemical Reactions Analysis

The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .Scientific Research Applications

Intramolecular Hydrogen Bonding in Pyrazole Derivatives

- A study involving pyrazole derivatives, closely related to “[2-(3-methyl-1H-pyrazol-5-yl)phenyl]amine”, explored the impact of intramolecular hydrogen bonding on their reactivity. The research suggested that intramolecular hydrogen bonds are responsible for the low reactivity of these compounds, which is crucial in understanding their chemical properties (Szlachcic et al., 2020).

Catalytic Applications in Polymerization

- Pyrazolyl compounds, similar to “[2-(3-methyl-1H-pyrazol-5-yl)phenyl]amine”, were used to create zinc complexes that act as catalysts for the copolymerization of CO2 and cyclohexene oxide. This process is significant for creating environmentally friendly polymers (Matiwane, Obuah, & Darkwa, 2020).

Synthesis of Azo and Bisazo Dyes

- Research on pyrazolone derivatives, which are structurally related, demonstrated their utility in synthesizing new azo and bisazo dyes. These dyes have applications in coloring textiles and materials, showcasing the chemical versatility of pyrazolone derivatives (Bagdatli & Ocal, 2012).

Separation of Enantiomers in Herbicides

- Chiral pyrazole phenyl ethers, closely related to “[2-(3-methyl-1H-pyrazol-5-yl)phenyl]amine”, were studied for their use in the separation of enantiomers in herbicides. This research is crucial for developing more effective and environmentally safe agricultural chemicals (Hamper, Dukesherer, & Moedritzer, 1994).

Antimicrobial Activity

- Synthesized compounds containing pyrazole derivatives have been evaluated for antimicrobial activity. This area of research is significant in the development of new antimicrobial agents, which can have a broad impact in medicine and health care (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

The compound 2-(3-methyl-1H-pyrazol-5-yl)aniline, also known as [2-(3-methyl-1H-pyrazol-5-yl)phenyl]amine, is a pyrazole derivative . Pyrazoles have been shown to be cytotoxic to several human cell lines . They are known to interact with various targets, including Nicotinamide phosphoribosyltransferase (NAMPT) , which catalyzes the rate-limiting step of the NAD+ salvage pathway . NAMPT plays a pivotal role in many biological processes, including metabolism and aging .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in a way that leads to cytotoxic effects . For instance, some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, while the predominant pathway of cell death was p53-mediated apoptosis .

Biochemical Pathways

Given its interaction with nampt, it is likely that it affects the nad+ salvage pathway . This pathway is crucial for cellular energy metabolism and other biological processes. Disruption of this pathway can lead to cell death, which may explain the cytotoxic effects of pyrazole derivatives .

Pharmacokinetics

The pharmacokinetics of pyrazole derivatives can be influenced by various factors, such as their chemical structure and the presence of functional groups .

Result of Action

The result of the action of 2-(3-methyl-1H-pyrazol-5-yl)aniline is likely to be cell death due to its cytotoxic effects . This is supported by studies showing that some pyrazole derivatives can induce apoptosis in cancer cells . In particular, one study found that a pyrazole derivative activated autophagy proteins as a survival mechanism, while the predominant pathway of cell death was p53-mediated apoptosis .

properties

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-6-10(13-12-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISXDDNPFKZTJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methyl-1H-pyrazol-5-yl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

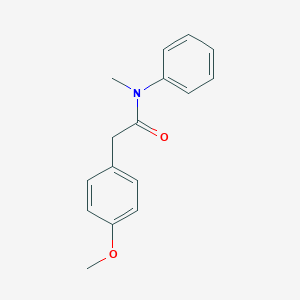

![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)